Antifungal Activity: Diethyl 2-((phenylamino)methylene)malonate Exhibits 2700x Higher Potency than Its Unsubstituted Phenyl Analog Against Fusarium oxysporum
The unsubstituted phenyl derivative, diethyl 2-((phenylamino)methylene)malonate (Compound 1 in the study), demonstrated a remarkably high potency against Fusarium oxysporum with an IC50 of 0.013 µM [1]. This level of activity is starkly different from closely related analogs. For instance, the 3,4-dichlorophenyl-substituted analog (Compound 4) showed only moderate activity with an IC50 of 35 µM, while the 4-benzyl analog (Compound 5) was inactive at the tested concentrations, defined as IC50 > 35 µM [1].
| Evidence Dimension | Mycelial growth inhibition of Fusarium oxysporum (IC50) |
|---|---|
| Target Compound Data | 0.013 µM |
| Comparator Or Baseline | Diethyl 2-(((3,4-dichlorophenyl)amino)methylene)malonate: IC50 = 35 µM; Diethyl 2-((4-benzylamino)methylene)malonate: IC50 > 35 µM |
| Quantified Difference | The target compound is >2692-fold more potent than the 3,4-dichlorophenyl analog and significantly more active than the inactive benzyl analog. |
| Conditions | In vitro mycelial growth inhibition assay against Fusarium oxysporum f. sp. lycopersici isolate Fox014. Compounds were dissolved in DMSO and serially diluted in Potato Dextrose Agar (PDA). |
Why This Matters
This drastic difference in antifungal potency highlights the unique value of the unsubstituted phenylamino motif, making this compound the preferred choice for researchers developing antifungal leads or studying SAR in DAMMs.
- [1] Cely-Veloza, W.-F.; Quiroga, D.; Coy-Barrera, E. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank 2023, 2023(2), M1630. https://doi.org/10.3390/M1630 View Source
